molecular formula C17H30N2O3 B6604796 tert-butyl 4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate CAS No. 2763755-82-2

tert-butyl 4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate

Cat. No. B6604796
CAS RN: 2763755-82-2
M. Wt: 310.4 g/mol
InChI Key: SDTIHTAZLDOMDD-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate, also known as TBCP, is an organic compound that has been used in scientific research for a variety of purposes. It is a cyclic tertiary amine that has a carbon chain consisting of seven atoms and an oxygen atom. The compound has a molecular weight of 200.25 g/mol and a melting point of 83-85°C. It is a colorless, odorless solid that is soluble in both water and organic solvents.

Scientific Research Applications

Tert-butyl 4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate has been used in a variety of scientific research applications, such as drug discovery, drug metabolism, and enzyme inhibition. It has also been used in the synthesis of other organic compounds, such as 2-oxa-6-azaspiro[3.3]heptan-6-yl ethyl esters. Additionally, it has been used in the synthesis of peptides and proteins.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate is not fully understood. However, it is believed that the compound binds to the active site of an enzyme, such as an enzyme involved in drug metabolism or an enzyme involved in the synthesis of other organic compounds. This binding then causes a conformational change in the enzyme, which in turn results in the desired effect.
Biochemical and Physiological Effects
tert-butyl 4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, it has been shown to increase the activity of certain enzymes involved in the synthesis of other organic compounds. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate in lab experiments include its low cost, ease of synthesis, and ability to bind to the active site of an enzyme. The main limitation of using tert-butyl 4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate in lab experiments is that its mechanism of action is not fully understood, so it is not always possible to predict the exact effects it will have.

Future Directions

There are a variety of potential future directions for research involving tert-butyl 4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate. These include further research into its mechanism of action, its effects on other enzymes, and its potential applications in drug discovery and drug metabolism. Additionally, further research could be done into its ability to bind to other proteins and its potential use in the synthesis of other organic compounds. Finally, further research could be done into its potential therapeutic applications, such as its use as an anti-inflammatory or analgesic agent.

Synthesis Methods

The synthesis of tert-butyl 4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate is typically done by reacting tert-butyl piperidine-1-carboxylate with 2-oxa-6-azaspiro[3.3]heptan-6-yl ethyl chloride. This reaction is usually done in an aqueous medium at a temperature of 60-70°C. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and an organic solvent, such as dichloromethane or tetrahydrofuran. The reaction is typically complete within 1-2 hours.

properties

IUPAC Name

tert-butyl 4-[1-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O3/c1-13(19-9-17(10-19)11-21-12-17)14-5-7-18(8-6-14)15(20)22-16(2,3)4/h13-14H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTIHTAZLDOMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)OC(C)(C)C)N2CC3(C2)COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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